molecular formula C19H22N4O3 B12345638 5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide

5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide

Cat. No.: B12345638
M. Wt: 354.4 g/mol
InChI Key: VUUIXNUVVJGXNR-UDWIEESQSA-N
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Description

5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrazolidine ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with methoxyphenyl and methoxyphenylmethylideneamino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide typically involves the condensation of 5-(4-methoxyphenyl)pyrazolidine-3-carboxylic acid with 2-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The Schiff base can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxyphenyl and methoxyphenylmethylideneamino groups play a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide is unique due to its specific substitution pattern and the presence of both methoxyphenyl and methoxyphenylmethylideneamino groups.

Properties

Molecular Formula

C19H22N4O3

Molecular Weight

354.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-N-[(E)-(2-methoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide

InChI

InChI=1S/C19H22N4O3/c1-25-15-9-7-13(8-10-15)16-11-17(22-21-16)19(24)23-20-12-14-5-3-4-6-18(14)26-2/h3-10,12,16-17,21-22H,11H2,1-2H3,(H,23,24)/b20-12+

InChI Key

VUUIXNUVVJGXNR-UDWIEESQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2CC(NN2)C(=O)N/N=C/C3=CC=CC=C3OC

Canonical SMILES

COC1=CC=C(C=C1)C2CC(NN2)C(=O)NN=CC3=CC=CC=C3OC

Origin of Product

United States

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